4-(3,4-Dimethylphenoxy)-2-pyridin-3-ylquinazoline
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Overview
Description
4-(3,4-Dimethylphenoxy)-2-pyridin-3-ylquinazoline is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features a 3,4-dimethylphenoxy group attached to the quinazoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenoxy)-2-pyridin-3-ylquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinazoline derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenoxy)-2-pyridin-3-ylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(3,4-Dimethylphenoxy)-2-pyridin-3-ylquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenoxy)-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethylphenoxy)piperidine hydrochloride: Similar in structure but with a piperidine ring instead of a quinazoline core.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Contains a dimethoxyphenyl group and a dihydroquinoline core.
Uniqueness
4-(3,4-Dimethylphenoxy)-2-pyridin-3-ylquinazoline is unique due to its specific combination of a 3,4-dimethylphenoxy group and a quinazoline core, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)-2-pyridin-3-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-9-10-17(12-15(14)2)25-21-18-7-3-4-8-19(18)23-20(24-21)16-6-5-11-22-13-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXWQXSZYEFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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